3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
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Description
“3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide” is a chemical compound with the molecular formula C20H14Cl2N2O2 . It is used in scientific research due to its unique structure and exhibits promising potential in various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a dichlorobenzene ring and an ethyl-substituted dihydrobenzo[cd]indole .Physical and Chemical Properties Analysis
The compound has an average mass of 385.243 Da and a monoisotopic mass of 384.043243 Da . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the search results.Mechanism of Action
Target of Action
The primary target of 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the liver, where it mediates the beneficial effects of thyroid hormone (TH) on lipid levels .
Mode of Action
The compound interacts with its target, the THR-β, in the liver. The interaction results in changes in lipid levels, primarily due to the action of the thyroid hormone at this receptor . Adverse effects, including cardiac effects, are mediated by Thyroid Hormone Receptor α (THR-α) .
Biochemical Pathways
The compound affects the biochemical pathways related to lipid metabolism. By interacting with the THR-β in the liver, it influences the regulation of lipid levels. The downstream effects of this interaction include changes in lipid metabolism, which can have significant implications for conditions like hyperlipidemia .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in lipid metabolism. By acting on the THR-β in the liver, the compound can influence lipid levels, potentially offering therapeutic benefits for conditions related to lipid metabolism .
Properties
IUPAC Name |
3,5-dichloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c1-2-24-17-7-6-16(14-4-3-5-15(18(14)17)20(24)26)23-19(25)11-8-12(21)10-13(22)9-11/h3-10H,2H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCJGBFWAWGBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC(=C4)Cl)Cl)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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